molecular formula C8H15N5O B7753930 5-[3-(dimethylamino)propylamino]-2H-1,2,4-triazin-3-one

5-[3-(dimethylamino)propylamino]-2H-1,2,4-triazin-3-one

Cat. No.: B7753930
M. Wt: 197.24 g/mol
InChI Key: GTIFHFCZKWMZCI-UHFFFAOYSA-N
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Description

5-[3-(dimethylamino)propylamino]-2H-1,2,4-triazin-3-one is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a triazine ring substituted with a dimethylamino propylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(dimethylamino)propylamino]-2H-1,2,4-triazin-3-one typically involves the reaction of 3-(dimethylamino)propylamine with cyanuric chloride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-(dimethylamino)propylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the use of catalysts and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5-[3-(dimethylamino)propylamino]-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the use of catalysts.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

5-[3-(dimethylamino)propylamino]-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[3-(dimethylamino)propylamino]-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with nucleic acids and proteins, leading to modulation of biological processes. The exact mechanism varies based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)propylamine: A related compound used in the synthesis of surfactants and polymers.

    Cyanuric chloride: A precursor in the synthesis of triazine derivatives.

    1,3,5-triazine: The parent compound of the triazine family, used in various chemical applications.

Uniqueness

5-[3-(dimethylamino)propylamino]-2H-1,2,4-triazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5-[3-(dimethylamino)propylamino]-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-13(2)5-3-4-9-7-6-10-12-8(14)11-7/h6H,3-5H2,1-2H3,(H2,9,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIFHFCZKWMZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC(=O)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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